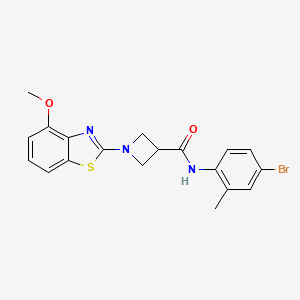
N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18BrN3O2S and its molecular weight is 432.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related studies.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
- Benzothiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.
- Bromo and methoxy substituents : These functional groups enhance the compound's reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer activity. A study highlighted that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism often involves inducing apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | X | Induces apoptosis |
| Similar Benzothiazole Derivative | A549 | 2.5 | Inhibits proliferation |
| Another Benzothiazole Compound | H1299 | 1.8 | Induces cell cycle arrest |
Note: Specific IC50 values for the target compound need further experimental determination.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
- Receptor Interaction : It can bind to specific receptors on cancer cells, modulating signaling pathways that lead to apoptosis.
- Cell Cycle Modulation : The compound has shown potential in disrupting normal cell cycle progression, leading to increased cell death.
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
-
Study on Anticancer Activity : A recent investigation demonstrated that a related benzothiazole derivative significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 0.65 µM. The study utilized flow cytometry to confirm apoptosis induction.
"The compound exhibited potent cytotoxicity against MCF-7 cells, suggesting its potential as an anticancer agent" .
- In Silico Studies : Molecular docking studies have revealed that the compound can effectively bind to target proteins involved in cancer progression, indicating a strong potential for therapeutic applications.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-11-8-13(20)6-7-14(11)21-18(24)12-9-23(10-12)19-22-17-15(25-2)4-3-5-16(17)26-19/h3-8,12H,9-10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFVWXSXRMKYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














